Cas no 568557-45-9 (N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine)

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine is a specialized organic compound featuring a thiazole core substituted with a benzylamine group and a biphenyl moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The biphenyl group enhances rigidity and π-conjugation, while the thiazole ring contributes to heterocyclic reactivity and potential bioactivity. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. High purity and stability ensure reliable performance in experimental settings.
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine structure
568557-45-9 structure
商品名:N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
CAS番号:568557-45-9
MF:C22H18N2S
メガワット:342.457
CID:3105818
PubChem ID:2369668

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • Benzyl-(4-biphenyl-4-yl-thiazol-2-yl)-amine
    • 2-Thiazolamine, 4-[1,1'-biphenyl]-4-yl-N-(phenylmethyl)-
    • N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
    • G35417
    • N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
    • EN300-05454
    • AKOS001057768
    • 568557-45-9
    • Z48850005
    • CS-0219970
    • インチ: InChI=1S/C22H18N2S/c1-3-7-17(8-4-1)15-23-22-24-21(16-25-22)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14,16H,15H2,(H,23,24)
    • InChIKey: BUQJYGGXRHPXES-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 342.11906976Da
  • どういたいしつりょう: 342.11906976Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.1

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-05454-10.0g
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95.0%
10.0g
$1101.0 2025-02-21
Enamine
EN300-05454-0.1g
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95.0%
0.1g
$66.0 2025-02-21
Enamine
EN300-05454-0.5g
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95.0%
0.5g
$175.0 2025-02-21
Enamine
EN300-05454-10g
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
10g
$1101.0 2023-10-28
1PlusChem
1P019IJ4-250mg
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
250mg
$171.00 2023-12-16
Aaron
AR019IRG-50mg
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
50mg
$83.00 2025-02-14
1PlusChem
1P019IJ4-5g
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
5g
$981.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290640-100mg
N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
100mg
¥1425.00 2024-05-08
1PlusChem
1P019IJ4-10g
N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
10g
$1423.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290640-50mg
N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine
568557-45-9 95%
50mg
¥1612.00 2024-05-08

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine 関連文献

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amineに関する追加情報

N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine: A Comprehensive Overview

N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine, also known by its CAS number 568557-45-9, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The molecule's structure is characterized by a thiazole ring substituted with a benzyl group and a 4-(4-phenylphenyl) group, making it a versatile compound with potential applications in drug discovery and materials science.

The synthesis of N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine involves a series of carefully designed chemical reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction time while maintaining high product quality. This method leverages the ability of microwaves to accelerate bond formation, particularly in the formation of the thiazole ring. Researchers have also explored the use of eco-friendly solvents and catalysts to make the synthesis process more sustainable.

The structural complexity of N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine makes it an attractive candidate for various applications. In the pharmaceutical industry, thiazole derivatives are known for their potential as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. Recent studies have demonstrated that this compound exhibits promising anti-proliferative activity against several cancer cell lines. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts.

In materials science, N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine has been investigated for its electronic properties. The thiazole ring's conjugated system contributes to its stability and reactivity, making it a potential candidate for use in organic electronics. Researchers have explored its application as a component in light-emitting diodes (LEDs) and solar cells, where its electronic properties could enhance device performance.

The pharmacokinetic properties of N-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine have also been studied extensively. In vivo studies have shown that the compound has moderate bioavailability and exhibits selective uptake in specific tissues. This suggests that it could be developed into a targeted drug delivery system. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the compound's interactions with biological systems at an atomic level, providing valuable insights into its therapeutic potential.

From an environmental perspective, the degradation pathways of N-Benzyl-4-(4 pheny pheny l)-1 3 thia zol 2 amine have been studied to assess its ecological impact. Research indicates that the compound undergoes rapid hydrolysis under certain conditions, reducing its persistence in the environment. However, further studies are needed to fully understand its long-term effects on ecosystems.

In conclusion, N-Benz yl 4 (4 phen yl phen yl) 1 3 thia zol 2 amine is a multifaceted compound with significant potential in various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new insights into its properties and functions, this compound is poised to make meaningful contributions to both academia and industry.

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